molecular formula C4H2ClN3O B139495 4-Chloro-6-nitrosopyrimidine CAS No. 126827-22-3

4-Chloro-6-nitrosopyrimidine

Cat. No.: B139495
CAS No.: 126827-22-3
M. Wt: 143.53 g/mol
InChI Key: PDFPMIRAPUIECQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry

The journey into the world of pyrimidines, a class of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3, began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported in 1879. The systematic study of pyrimidines gained momentum in 1884 through the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. The parent compound, pyrimidine itself, was first prepared in 1900.

The discovery of pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids solidified the immense biological importance of this class of compounds. This biological significance has been a primary driver for the extensive exploration of pyrimidine chemistry, leading to the development of a vast array of synthetic methodologies and the discovery of numerous biologically active pyrimidine derivatives. Over the years, research has expanded beyond their biological roles to investigate their applications in materials science and as versatile intermediates in organic synthesis.

Overview of Halogenated Pyrimidines in Organic Synthesis

Halogenated pyrimidines are a cornerstone of synthetic pyrimidine chemistry, serving as highly versatile precursors for the introduction of a wide range of functional groups. The presence of one or more halogen atoms on the pyrimidine ring, which is inherently electron-deficient, renders the carbon atoms to which they are attached susceptible to nucleophilic aromatic substitution (SNAr).

The reactivity of halopyrimidines is influenced by the nature and position of the halogen, as well as the presence of other substituents on the ring. For instance, the chlorine atoms in 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783) are readily displaced by various nucleophiles, including amines, alkoxides, and thiolates. This reactivity allows for the controlled, sequential substitution of the halogen atoms, providing a powerful tool for the synthesis of complex, polysubstituted pyrimidines. The introduction of electron-withdrawing groups, such as a nitro or nitroso group, further activates the ring towards nucleophilic attack, enhancing the utility of halogenated pyrimidines as synthetic intermediates. For example, 4,6-dichloro-5-nitropyrimidine (B16160) serves as a starting material for the synthesis of various substituted pyrimidines through nucleophilic displacement of its chlorine atoms. arkat-usa.orgchemrxiv.orgchemrxiv.orgrsc.org

Fundamental Aspects of Nitrosopyrimidine Chemistry

Nitrosopyrimidines are characterized by the presence of a nitroso group (-N=O) attached to the pyrimidine ring. The introduction of a nitroso group at the C5 position of the pyrimidine ring is a common structural motif. This functional group significantly influences the chemical properties of the pyrimidine core. The strong electron-withdrawing nature of the nitroso group activates the pyrimidine ring, making it more susceptible to nucleophilic attack. beilstein-journals.org

5-Nitrosopyrimidines are valuable intermediates in the synthesis of other heterocyclic systems, such as purines and pteridines. arkat-usa.orgkuleuven.be They can participate in various chemical transformations, including reduction of the nitroso group to an amino group and condensation reactions. Research has shown that 4,6-disubstituted-5-nitrosopyrimidines are of interest for their potential biological activities. arkat-usa.orgnih.gov The reactivity and synthetic utility of nitrosopyrimidines are often exploited in the construction of complex molecules with potential pharmaceutical applications. nih.gov

Rationale for Research on 4-Chloro-6-nitrosopyrimidine

The specific compound, this compound, combines the key reactive features of both a halogenated pyrimidine and a nitrosopyrimidine. nih.gov The rationale for research into this molecule stems from its potential as a versatile building block in organic synthesis. The presence of a chloro substituent at position 4 provides a reactive site for nucleophilic substitution, allowing for the introduction of a variety of functional groups.

Simultaneously, the nitroso group at position 6 activates the pyrimidine ring, facilitating such substitution reactions. beilstein-journals.org This dual functionality makes this compound a potentially valuable precursor for the synthesis of a diverse range of substituted nitrosopyrimidines. These resulting compounds are of interest for their potential biological activities, as seen in related structures. nih.govnih.gov The exploration of the reactivity of this compound can, therefore, open avenues to new synthetic routes for novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126827-22-3

Molecular Formula

C4H2ClN3O

Molecular Weight

143.53 g/mol

IUPAC Name

4-chloro-6-nitrosopyrimidine

InChI

InChI=1S/C4H2ClN3O/c5-3-1-4(8-9)7-2-6-3/h1-2H

InChI Key

PDFPMIRAPUIECQ-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1Cl)N=O

Canonical SMILES

C1=C(N=CN=C1Cl)N=O

Synonyms

Pyrimidine, 4-chloro-6-nitroso- (9CI)

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 6 Nitrosopyrimidine and Its Precursors

Strategies for the Construction of Halogenated Pyrimidine (B1678525) Scaffolds

The foundational step in the synthesis of 4-chloro-6-nitrosopyrimidine is the creation of a pyrimidine ring bearing chloro-substituents at the 4- and 6-positions. This is typically achieved through the synthesis of a key intermediate, 4,6-dichloropyrimidine (B16783).

Synthesis of 4,6-Dichloropyrimidine as a Key Intermediate

The most prevalent and well-documented method for synthesizing 4,6-dichloropyrimidine (DCP) involves the chlorination of 4,6-dihydroxypyrimidine (B14393). researchgate.netrsc.orgsemanticscholar.orgjustia.com This transformation is commonly accomplished using phosphorus oxychloride (POCl₃), which serves as both a reagent and a solvent. semanticscholar.orgjustia.com The reaction is often conducted in the presence of a tertiary amine, such as N,N-dimethylaniline or a hindered amine like N,N-diisopropylethylamine (Hünig's base), which acts as an acid scavenger. rsc.org

The reaction conditions can be optimized for yield and purity. For instance, heating a slurry of 4,6-dihydroxypyrimidine in phosphorus oxychloride with a hindered amine at temperatures ranging from 60°C to 90°C has been shown to be effective. rsc.org In some procedures, phosphorus pentachloride (PCl₅) is added to the reaction mixture to enhance the chlorination process. semanticscholar.org

Alternative chlorinating agents such as phosgene (B1210022) (COCl₂) have also been reported for the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. rsc.orggoogle.com This method is performed in a chlorinated solvent in the presence of a tertiary amine base. researchgate.net However, the use of phosphorus oxychloride remains a more common approach in many synthetic protocols. researchgate.net

The synthesis can also be initiated from other starting materials. For example, 4,6-diaminopyrimidine (B116622) can be converted to 4,6-dichloropyrimidine through a Sandmeyer-type reaction, which involves diazotization with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by treatment with cuprous chloride. google.com

Table 1: Synthesis of 4,6-Dichloropyrimidine

Starting Material Reagents Key Conditions Yield (%) Reference(s)
4,6-Dihydroxypyrimidine POCl₃, N,N-Diisopropylethylamine Heated at 65-80°C Not specified rsc.org
4,6-Dihydroxypyrimidine POCl₃, PCl₅ Heated at 105-110°C 98.9% (by HPLC) semanticscholar.org
4,6-Dihydroxypyrimidine Phosgene, Tertiary Amine Chlorinated solvent Not specified researchgate.net
4,6-Diaminopyrimidine 1. NaNO₂, HCl; 2. CuCl₂, HCl Cooled to -5°C, then 45°C 86.4 google.com

Regioselective Introduction of Chloro Substituents on Pyrimidine Rings

The regioselectivity of chlorination on the pyrimidine ring is crucial. Starting with 4,6-dihydroxypyrimidine ensures the chloro-substituents are introduced at the desired 4- and 6-positions. The mechanism involves the conversion of the hydroxyl groups (or their tautomeric keto forms) into better leaving groups by the chlorinating agent, which are then displaced by chloride ions.

In cases where a pyrimidine ring is already partially substituted, the existing substituents can direct the position of further chlorination. However, for the synthesis of this compound, the most direct route involves the use of the symmetrically substituted 4,6-dichloropyrimidine. The selective reaction of one of the chloro groups in a subsequent step allows for the introduction of other functionalities. For instance, the monoamination of 4,6-dichloropyrimidine can be achieved under controlled conditions to yield 4-amino-6-chloropyrimidine (B18116), a potential precursor for nitrosation. researchgate.netgoogle.com Similarly, partial hydrolysis of 4,6-dichloropyrimidine can lead to 4-chloro-6-hydroxypyrimidine. justia.comgoogle.comgoogleapis.com

Approaches to C-Nitrosation in Heterocyclic Systems

The introduction of a nitroso group onto the pyrimidine ring is the final key transformation. This is typically achieved through the nitrosation of an activated pyrimidine derivative.

Selective C-Nitrosation of Aminopyrimidine Derivatives

The presence of an amino group on the pyrimidine ring strongly activates the C-5 position towards electrophilic substitution, making selective C-nitrosation possible. A common method involves the treatment of an aminopyrimidine with a nitrosating agent such as sodium nitrite in an acidic medium (e.g., aqueous acetic acid or hydrochloric acid). google.comgoogle.com

A notable development is a method for the selective C(5)-nitrosation of aminopyrimidine derivatives under neutral conditions using isoamyl nitrite in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This procedure has been shown to be effective for a range of aminopyrimidine substrates.

Given the availability of 4-amino-6-chloropyrimidine from the monoamination of 4,6-dichloropyrimidine, a plausible route to this compound would involve the nitrosation of this intermediate. The amino group at the 4-position would direct the nitroso group to the adjacent C-5 position. However, direct nitrosation of 4-amino-6-chloropyrimidine can sometimes lead to a mixture of products, including the corresponding hydroxypyrimidines. acs.org

Table 2: C-Nitrosation of Aminopyrimidine Derivatives

Substrate Reagents Key Conditions Product Reference(s)
2,4,6-Triaminopyrimidine Nitrous Acid Not specified 5-Nitroso-2,4,6-triaminopyrimidine google.com
2,4-Diamino-6-alkoxypyrimidine Nitrous Acid 25-30°C, pH 4-6 2,4-Diamino-5-nitroso-6-alkoxypyrimidine google.com
Aminopyrimidine Derivatives Isoamyl Nitrite, DMSO Neutral, Room Temperature C(5)-Nitrosated Aminopyrimidines researchgate.net

Chemical Transformation of Amine Groups to Nitroso Functionalities on Pyrimidine Rings

While direct C-nitrosation is common, an alternative strategy involves the transformation of a primary amino group into a nitroso group. However, in the context of pyrimidine chemistry, the more established route is the direct electrophilic attack on the activated pyrimidine ring.

An interesting related transformation is the N-nitrosation of a secondary amino group on the pyrimidine ring, followed by a Fischer-Hepp type rearrangement. This has been shown to result in the migration of the nitroso group to the C-5 position, yielding 5-nitroso-4,6-pyrimidinediamines. researchgate.netresearchgate.net This suggests that under certain conditions, an N-nitroso intermediate could be a precursor to the C-nitrosated product.

Nitrosation Reactions under Varied Reaction Conditions

The outcome of nitrosation reactions can be highly dependent on the reaction conditions, including the choice of nitrosating agent, solvent, temperature, and pH. For instance, the nitrosation of 2,4-diamino-6-alkoxypyrimidine requires careful temperature control (25-30°C) to avoid hydrolysis. google.com The use of isoamyl nitrite in a neutral solvent like DMSO provides a milder alternative to the traditional sodium nitrite/acid system. researchgate.net

In some cases, the reaction of a chloropyrimidine with N-nitrosodimethylamine can lead to simultaneous dimethylamination and nitrosation. jst.go.jp The specific conditions must be carefully selected based on the substrate to achieve the desired regioselectivity and avoid unwanted side reactions, such as hydrolysis of the chloro-substituent or the formation of byproducts. acs.org

Convergent and Divergent Synthetic Pathways to this compound

The construction of the this compound molecule can be approached from two primary strategic standpoints: divergent synthesis, which modifies a pre-formed pyrimidine ring, and convergent synthesis, which builds the ring from acyclic precursors.

Divergent Synthetic Pathways:

A divergent approach is often preferred for its efficiency, starting from a common, readily available pyrimidine intermediate. The most logical pathway involves the sequential functionalization of a pyrimidine scaffold.

Starting from 4,6-Dichloropyrimidine: A common and versatile starting material is 4,6-dichloropyrimidine. This pathway involves a selective nucleophilic aromatic substitution (SNAr) at one of the chloro-positions, followed by nitrosation. The key intermediate in this route is 4-amino-6-chloropyrimidine. The synthesis of this precursor from 4,6-dichloropyrimidine involves careful amination. researchgate.net Once 4-amino-6-chloropyrimidine is obtained, the final step is an electrophilic substitution at the C5 position. The amino group at C4 strongly activates the adjacent C5 position, facilitating nitrosation to yield the target compound.

Starting from 4-Amino-6-hydroxypyrimidine: An alternative divergent route begins with 4-amino-6-hydroxypyrimidine. This precursor is first subjected to chlorination to convert the hydroxyl group into a chloro group, yielding 4-amino-6-chloropyrimidine. researchgate.net This transformation is typically achieved using reagents like phosphorus oxychloride (POCl3). The subsequent step, as in the previous route, is the nitrosation of the C5 position.

Convergent Synthetic Pathways:

Convergent synthesis, or de novo synthesis, involves the construction of the pyrimidine ring from simpler, acyclic components. This method offers flexibility, allowing for the introduction of various substituents from the outset.

A general and widely practiced method for forming the pyrimidine ring is the condensation of a three-carbon compound (C-C-C unit) with a molecule containing an amidine moiety (N-C-N unit). scialert.netresearchgate.net For instance, a derivative of malonic acid can be reacted with urea (B33335) or a related amidine in the presence of a base to form the heterocyclic ring. scialert.net

In a specific example of a convergent approach to a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine is synthesized starting from diethyl malonate. google.com This multi-step process involves:

Nitration of the diethyl malonate.

Cyclization with thiourea (B124793) to form the pyrimidine ring.

Methylation.

Chlorination to yield the final product. google.com

A similar convergent strategy could be envisioned for this compound, where precursors containing the necessary functionalities are cyclized, followed by any required functional group interconversions to arrive at the target molecule. This approach is particularly valuable for creating a diverse library of substituted pyrimidines. acs.org

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimization of Chlorination Reactions:

The conversion of a hydroxypyrimidine to a chloropyrimidine is a critical step in several synthetic routes. The standard reagent for this transformation is phosphorus oxychloride (POCl3), which can act as both the reagent and the solvent.

Key parameters for optimization include:

Catalyst: The addition of a tertiary amine catalyst, such as N,N-dimethylaniline, can significantly accelerate the reaction. google.com

Temperature and Time: These reactions typically require heating under reflux (100–110 °C) for several hours (e.g., 6-10 hours) to proceed to completion. google.comgoogle.com

Workup Procedure: The method used to quench the excess POCl3 and isolate the product is crucial for maximizing yield and purity. A patent for the synthesis of 2,4-diamino-6-chloropyrimidine highlights that quenching with an alcohol followed by the addition of a less polar solvent to precipitate the product can improve yields significantly, reaching up to 82%. google.com

Table 1: Optimization Parameters for the Chlorination of Hydroxypyrimidines
PrecursorReagentCatalystTemperatureReaction TimeReported YieldReference
4,6-dihydroxy-2-methylthio-5-nitropyrimidinePOCl3 (excess)N,N-dimethylanilineReflux (100-110°C)10 hours80% google.com
2,4-diamino-6-hydroxypyrimidinePOCl3Not specified105°C6 hours75% google.com

Optimization of Nitrosation Reactions:

The introduction of the nitroso group at the C5 position of an activated pyrimidine ring is a delicate electrophilic substitution. The reaction's success is governed by several factors.

Key parameters for optimization include:

Nitrosating Agent: The most common method involves the in situ generation of nitrous acid (HNO2) from sodium nitrite (NaNO2) in an acidic medium. nih.gov

Temperature: This reaction is highly temperature-sensitive. It is crucial to maintain low temperatures, typically between 0–5 °C, to prevent decomposition of nitrous acid and to control the formation of byproducts from over-nitrosation or other side reactions.

Acidity (pH): A controlled acidic environment is necessary to generate the active electrophile. The choice of acid, such as acetic acid or hydrochloric acid, can influence the reaction rate and outcome.

Substituent Effects: The electronic nature of the substituents already on the pyrimidine ring plays a crucial role. Strongly electron-donating groups at the C4 and C6 positions are required to sufficiently activate the C5 position for electrophilic attack by the nitrosonium ion. scialert.netresearchgate.net

Table 2: General Conditions for Nitrosation of Activated Pyrimidines
Precursor TypeReagentsSolvent/MediumTemperatureKey ObservationReference
2,4,6-TriaminopyrimidineSodium nitrite, Acetic acidAqueousNot specifiedPrecipitation of desired 5-nitroso product
4,6-DiaminopyrimidinesSodium nitrite, AcidAqueous0-5°CReaction is sensitive to substituent electronics scialert.netresearchgate.net
2,5,6-Triamino-4(3H)-pyrimidinethioneNitrous acidAqueousNot specifiedFormation of a triazolo[4,5-d]pyrimidine ring system nih.gov

Reactivity and Mechanistic Investigations of 4 Chloro 6 Nitrosopyrimidine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions of Chloropyrimidines

The SNAr reaction is a fundamental process for the functionalization of aromatic rings, especially those activated by electron-withdrawing groups. In pyrimidines, the presence of such groups facilitates the displacement of a leaving group, like a halogen, by a nucleophile.

Regioselectivity and Kinetics of SNAr on 4-Chloro-6-nitrosopyrimidine

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the substituents on the ring. wuxiapptec.com Generally, in 2,4-dichloropyrimidines, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. wuxiapptec.com However, the presence of electron-donating groups at the C-6 position can reverse this selectivity, favoring attack at C-2. wuxiapptec.com For 4,6-dichloropyrimidines, the reactivity at the C-4 and C-6 positions is generally considered to be greater than at the C-2 position. acs.org In the case of 2,4,5-trichloropyrimidine, a high degree of regioselectivity for the 4-position is observed in aqueous media. d-nb.info

Kinetic studies of SNAr reactions provide insights into the reaction mechanism. These reactions can proceed through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism, depending on the nature of the nucleophile, electrophile, and leaving group. rsc.org Computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have shown that the activation barrier for the substitution of the chlorine atom is lower than that for the alkoxy group, indicating that the former is kinetically favored. rsc.org The rate of nucleophilic substitution can also be influenced by the solvent, as seen in the reaction of 4-X-substituted-2,6-dinitrochlorobenzene with pyridines, where the rate constant varies with the composition of methanol-acetonitrile mixtures. kci.go.kr

Comparative Leaving Group Abilities of Chlorine and Other Substituents (e.g., Alkoxy) in Nitroso-Activated Pyrimidines

The efficiency of an SNAr reaction is significantly influenced by the nature of the leaving group. Weaker bases generally make better leaving groups. numberanalytics.com In the context of pyrimidine (B1678525) chemistry, the leaving group ability of various substituents has been a subject of investigation.

In reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the chlorine atom is preferentially substituted over the alkoxy group. rsc.orgchemrxiv.org This suggests that under these conditions, chlorine is a better leaving group than an alkoxy group. rsc.orgchemrxiv.org However, it has been observed that in the subsequent reaction of the resulting 4-alkylamino-6-alkoxy-5-nitropyrimidine, the alkoxy group can be displaced, indicating that its leaving group ability is enhanced after the initial substitution. chemrxiv.orgchemrxiv.org This leads to the formation of a disubstituted product. rsc.orgchemrxiv.orgchemrxiv.org In contrast, 4-alkylamino-6-chloro-5-nitropyrimidines were found to be unreactive under the same mild conditions, highlighting the nuanced interplay of substituents on reactivity. rsc.orgchemrxiv.org

Theoretical studies have calculated the activation barriers for the substitution of chlorine and alkoxy groups, confirming that the pathway involving the departure of the chlorine atom is kinetically favored. rsc.org The preference for chlorine as a leaving group over an alkoxy group is consistent with general trends in SNAr reactions. rsc.org

Role of the Nitroso Group as an Electron-Withdrawing Activating Group in SNAr

Electron-withdrawing groups (EWGs) play a critical role in activating aromatic rings towards nucleophilic attack by stabilizing the negatively charged intermediate, the Meisenheimer complex. numberanalytics.comwikipedia.org The nitroso group (-N=O), similar to the nitro group (-NO2), is a potent EWG that enhances the reactivity of the pyrimidine ring in SNAr reactions. researchgate.net

The nitroso group activates the pyrimidine ring for nucleophilic substitution by reducing the electron density at the carbon atoms, making them more electrophilic. This activation is crucial for the displacement of leaving groups like chlorine. researchgate.net The presence of a nitroso or nitro group at a position ortho or para to the leaving group is particularly effective in stabilizing the Meisenheimer complex through resonance. byjus.com In pyrimidines, a nitroso group at the 5-position effectively activates the 4- and 6-positions for nucleophilic attack. The electron-withdrawing nature of the nitroso group has been shown to promote highly efficient aromatic nucleophilic substitutions. chemrxiv.orgresearchgate.net

Reaction with Various Nucleophiles

The activated pyrimidine ring of this compound and its derivatives readily reacts with a variety of nucleophiles, leading to a diverse range of substituted products.

Aminolysis Reactions with Primary and Secondary Amines

The reaction of chloropyrimidines with amines, known as aminolysis, is a widely used and important reaction in pyrimidine chemistry. arkat-usa.org this compound derivatives readily undergo aminolysis with both primary and secondary amines.

In the case of 6-alkoxy-4-chloro-5-nitropyrimidines, reaction with primary amines at room temperature leads to the unexpected formation of a disubstituted product, where both the chlorine and the alkoxy group are replaced by the amine. rsc.orgchemrxiv.orgchemrxiv.org This reaction has been shown to be general for a variety of primary amines. rsc.org The initial substitution occurs at the 4-position, displacing the chlorine atom, followed by the displacement of the alkoxy group at the 6-position. rsc.orgchemrxiv.org

Similarly, 4,6-disubstituted pyrimidines can be synthesized through the reaction of 4,6-dichloropyrimidines with amines. For instance, 4,6-diamino-5-nitrosopyrimidines have been prepared by treating 4-amino-6-chloro-5-nitrosopyrimidines with secondary amines. csir.co.za

Characterization of Unexpected Reaction Products from Substituted Pyrimidines

The synthesis of substituted pyrimidines can sometimes lead to unexpected products, necessitating careful characterization to elucidate their structures.

A notable example is the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which was initially expected to yield the monosubstituted 6-alkoxy-4-alkylamine-5-nitropyrimidine. rsc.orgchemrxiv.orgchemrxiv.org However, the major product isolated was the disubstituted dialkylamine pyrimidine. rsc.orgchemrxiv.orgchemrxiv.org This unexpected outcome was confirmed through mass spectrometry and further validated with a range of alkoxy groups and primary amines. rsc.org Computational studies were employed to understand the reaction mechanism and the role of the Meisenheimer complex in leading to this unexpected product. chemrxiv.orgchemrxiv.org

In other instances, reactions intended to produce specific polysubstituted purine (B94841) rings from pyrimidine precursors have yielded unexpected disubstituted pyrimidine products under mild conditions. rsc.org The formation of these unexpected products often highlights the complex interplay of electronic and steric effects, as well as reaction conditions, in determining the final outcome of a reaction.

Reactions with Oxygen and Sulfur Nucleophiles

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the nitroso group at the C-5 position and the chloro group at the C-4 position of this compound. These substituents activate the pyrimidine ring for attack by various nucleophiles.

The chlorine atom at the C-4 (and C-6) position is a good leaving group and is readily displaced by oxygen and sulfur nucleophiles.

Reactions with Oxygen Nucleophiles:

Alkoxides are common oxygen nucleophiles that react with chloropyrimidines. For instance, in the related compound 4,6-dichloro-5-nitropyrimidine (B16160), one of the chloro groups can be selectively replaced by an alkoxy group under mild conditions to form 4-alkoxy-6-chloro-5-nitropyrimidine. chemrxiv.orgrsc.orgchemrxiv.org This transformation is typically carried out by treating the dichloronitropyrimidine with an alcohol in the presence of a base. rsc.org The reaction is generally well-controlled, allowing for monosubstitution. rsc.orgchemrxiv.org While the alkoxy group can also act as a leaving group in subsequent reactions, the initial substitution of chlorine is the primary step. chemrxiv.orgrsc.org

ReactantNucleophileProductConditionsYield (%)
4,6-dichloro-5-nitropyrimidineEthanol4-Chloro-6-ethoxy-5-nitropyrimidineDBU, THF, 0 °CModerate
4,6-dichloro-5-nitropyrimidineProp-2-yn-1-ol4-Chloro-6-(prop-2-yn-1-yloxy)-5-nitropyrimidineDBU, THF, 0 °CModerate
4,6-dichloro-5-nitropyrimidineBenzyl alcohol4-(Benzyloxy)-6-chloro-5-nitropyrimidineDBU, THF, 0 °CModerate

Reactions with Sulfur Nucleophiles:

Thiolates, the sulfur analogs of alkoxides, are also effective nucleophiles in the substitution reactions of chloropyrimidines. Sodium thiomethoxide, for example, is a reagent used to introduce a methylthio group onto a chlorinated ring system. google.comgoogle.com In reactions involving activated chloropyrimidines, sulfur nucleophiles can displace the chlorine atom to form the corresponding thioether derivatives. The high nucleophilicity of sulfur compounds ensures that these reactions generally proceed efficiently.

Electrophilic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq However, for electron-deficient aromatic systems like pyrimidine, this reaction is significantly more challenging compared to benzene (B151609) and other electron-rich aromatic compounds. beilstein-journals.org The pyrimidine ring's nitrogen atoms withdraw electron density, deactivating it towards attack by electrophiles. beilstein-journals.org

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. uomustansiriyah.edu.iqlumenlearning.com The loss of a proton from this intermediate restores aromaticity. uomustansiriyah.edu.iq Due to the high energy barrier for disrupting the aromaticity of the deactivated pyrimidine ring, the initial attack by the electrophile is a slow, rate-determining step. uomustansiriyah.edu.iq

For an electrophilic substitution to occur on a pyrimidine ring, the presence of strong activating groups (electron-donating groups) is typically required. beilstein-journals.org In the case of this compound, the ring is substituted with two electron-withdrawing groups (chloro and nitroso), which further deactivates the ring towards electrophilic attack. Consequently, direct electrophilic substitution at the C-5 position, the only available carbon atom for substitution, is not a favorable process. Reactions such as nitration or halogenation, which are common for many aromatic compounds, are difficult to achieve with such electron-poor pyrimidines. researchgate.netlsbu.ac.uk Instead of ring substitution, electrophilic attack may occur on the substituent groups if they are susceptible.

Reductive Transformations of the Nitroso Group

The nitroso group of this compound is readily reduced to an amino group. This transformation is a key step in the synthesis of various substituted pyrimidines, which are important intermediates in the preparation of biologically active compounds, including purines and other heterocyclic systems. arkat-usa.orgethz.ch

Catalytic hydrogenation is a widely employed method for the reduction of nitroso and nitro groups on a pyrimidine ring. ethz.chgoogle.comtcichemicals.com This process typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere. google.comtcichemicals.comrsc.org The reaction is generally efficient and proceeds under relatively mild conditions.

The general transformation is as follows: This compound → 5-Amino-4-chloro-6-aminopyrimidine

The resulting 5-aminopyrimidine (B1217817) derivatives are versatile building blocks for the synthesis of fused heterocyclic systems. For example, 5-amino-4-chloro-6-alkylaminopyrimidines can be cyclized to form purine derivatives. researchgate.net

Starting MaterialReducing Agent/CatalystProductReference
2,4-Diamino-6-hydroxy-5-nitrosopyrimidineH₂, Noble Metal Catalyst (e.g., Pd, Pt)2,4,5-Triamino-6-hydroxypyrimidine google.com
Monochloro-nitrobenzenesH₂, Platinum on activated carbonDichloro-hydrazobenzenes google.com
N-4-nitrophenyl nicotinamideH₂, Pd nanoparticle catalystN-4-aminophenyl nicotinamide rsc.org

Oxidative Chemistry of this compound

The nitroso group on the pyrimidine ring can be oxidized to a nitro group. This conversion is a useful synthetic transformation as it modifies the electronic properties of the pyrimidine ring and provides access to nitropyrimidine derivatives, which are themselves valuable synthetic intermediates. acs.orgthieme-connect.de

Several oxidizing agents can be employed for the oxidation of nitrosopyrimidines. A common and effective reagent for this transformation is trifluoroperoxyacetic acid, which can be generated in situ from hydrogen peroxide and trifluoroacetic acid. lsbu.ac.uksemanticscholar.org Other oxidizing agents that have been used for the conversion of nitroso to nitro groups include sodium hypochlorite. thieme-connect.de

The oxidation of this compound would yield 4-chloro-6-nitropyrimidine. The resulting nitropyrimidine has a more strongly electron-withdrawing group at the C-6 position, which can influence its subsequent reactivity.

Starting MaterialOxidizing AgentProductReference
5-Nitroso-2,4,6-triaminopyrimidine30% H₂O₂ in Trifluoroacetic acid5-Nitro-2,4,6-triaminopyrimidine lsbu.ac.uk
5-Hydroxyaminopyridine-2-sulfonic acidPotassium permanganate (B83412) in water5-Nitropyridine-2-sulfonic acid semanticscholar.org

Catalytic Aspects in the Reactivity of Chloropyrimidine Derivatives

The reactivity of chloropyrimidines can be significantly influenced and enhanced by the use of catalysts. This is particularly true for cross-coupling reactions and certain nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely used to facilitate the formation of carbon-carbon and carbon-nitrogen bonds with aryl and heteroaryl chlorides. uwindsor.canih.gov Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, the electron-deficient nature of the pyrimidine ring makes its chloro-derivatives suitable substrates for these reactions. uwindsor.ca

Common palladium-catalyzed reactions involving chloropyrimidines include:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds. uwindsor.ca

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.govresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds. beilstein-journals.org

These catalytic methods provide versatile routes to a wide range of substituted pyrimidines that would be difficult to access through traditional methods. For example, palladium-catalyzed amination is a key method for synthesizing aminopyrimidines from their chloro precursors.

Activation by the Nitroso Group:

The nitroso group at the C-5 position of this compound plays a crucial "internal" catalytic role by activating the chloro group at the C-4 position towards nucleophilic substitution. The strong electron-withdrawing nature of the nitroso group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy and facilitating the displacement of the chloride ion. beilstein-journals.orgresearchgate.netresearchgate.net This activation is a key feature of the reactivity of nitro- and nitroso-substituted halopyrimidines.

Computational and Theoretical Chemistry Studies on 4 Chloro 6 Nitrosopyrimidine

Quantum Chemical Calculations of Reaction Mechanisms and Pathways

Quantum chemical calculations have been instrumental in mapping the potential energy surfaces of reactions involving activated pyrimidines. These studies analyze the entire reaction coordinate, from reactants to products, identifying key stationary points like intermediates and transition states. A significant body of research on the closely related 6-alkoxy-4-chloro-5-nitropyrimidines provides a framework for understanding the reactivity of 4-chloro-6-nitrosopyrimidine.

The SNAr mechanism is classically described as a two-step process involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. Computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have investigated the role of these complexes in detail.

The transition state (TS) represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational studies, utilizing methods like the M06-2X level of theory, have successfully located and characterized the transition state geometries for various substitution pathways on the 4-chloro-5-nitropyrimidine (B138667) core.

For instance, in the sequential substitution on 6-alkoxy-4-chloro-5-nitropyrimidine, the free energy barriers (ΔG‡) for each step were calculated to explain the observed product distribution. The initial substitution of the chlorine atom was found to have a lower energy barrier compared to the subsequent substitution of the alkoxy group, which aligns with experimental observations where the chlorine is the preferred leaving group in the first step.

Table 1: Calculated Free Energy Reaction Barriers (ΔG‡) and Rate Constants (k)

Transition StateReaction StepΔG‡ (kcal mol⁻¹)k (L mol⁻¹ s⁻¹)
TS16 1 -> 6 (Cl substitution on dichloronitropyrimidine)11.362.92×10⁴
TS23 2 -> 3 (Cl substitution on alkoxychloronitropyrimidine)13.131.48×10³
TS65 6 -> 5 (Amine substitution on chloroaminonitropyrimidine)12.504.29×10³
TS35 3 -> 5 (Alkoxy substitution on alkoxyaminonitropyrimidine)17.411.08

Data calculated at the M06-2X/6-31G level of theory, including solvation effects (dichloromethane). The table describes reactions of related chloro-nitropyrimidines as detailed in the source.*

These calculations confirm that the transition state for the expulsion of the chlorine atom is significantly more accessible than that for the alkoxy group, providing a quantitative explanation for the observed reaction selectivity.

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the minimum energy path on the potential energy surface, connecting a transition state to its corresponding reactants and products. This method is essential for verifying that a calculated transition state structure correctly links the intended stationary points.

In the study of SNAr reactions on 4-chloro-5-nitropyrimidines, IRC calculations were performed to confirm the reaction pathways. The analysis not only validated the connection between the transition states (e.g., TS23) and the associated minima but also provided deeper insights into the reaction mechanism. As mentioned, the IRC profile for the chlorine substitution showed a smooth path without a stable intermediate, whereas the profile for the alkoxy substitution revealed a more complex landscape involving pre-reactive and Meisenheimer complexes. The IRC method allows researchers to visualize the entire reaction trajectory, revealing subtle mechanistic features that might otherwise be missed.

A noteworthy discovery from the computational investigation of SNAr reactions on 6-alkoxy-4-chloro-5-nitropyrimidines was the identification of pre-reactive molecular complexes. These are weakly bound complexes that form between the reactant molecules before the main chemical transformation occurs at the transition state.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. The investigations into the reactivity of 4-chloro-5-nitropyrimidine analogues were predominantly carried out using DFT methods.

Specifically, the M06-2X functional, coupled with the 6-31G* basis set, was employed. This level of theory was used to optimize the geometries of all reactants, intermediates, transition states, and products. It was also used to perform frequency calculations to characterize these stationary points as either minima (no imaginary frequencies) or transition states (one imaginary frequency). Furthermore, solvent effects were often included using a continuum solvation model like CPCM to better simulate the reaction conditions in solution. These DFT calculations provide the fundamental electronic structure information from which reactivity and reaction mechanisms are inferred.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a conceptual framework used to explain chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In an SNAr reaction, the key interaction is between the HOMO of the nucleophile and the LUMO of the electrophilic aromatic substrate.

For an electron-deficient system like this compound, the pyrimidine (B1678525) ring is activated towards nucleophilic attack by the electron-withdrawing nitroso and chloro substituents. According to FMO theory, these groups lower the energy of the LUMO and increase the magnitude of the orbital coefficients at the carbon atoms to which they are attached (positions 4 and 6). A nucleophile will preferentially attack the site with the largest LUMO coefficient, which in this case would be the carbon atoms bearing the chlorine and nitroso groups. A detailed FMO analysis would provide quantitative insight into the regioselectivity of the nucleophilic attack. While the specific FMO analysis for this compound is not detailed in the reviewed literature, the principles of FMO theory strongly support the observed reactivity at the substituted positions of the pyrimidine ring.

Solvent Effects and Implicit Solvation Models in Computational Studies

In computational chemistry, implicit solvation models are essential for simulating chemical processes in solution, as they account for the effects of the solvent without the high computational cost of modeling individual solvent molecules. numberanalytics.comwikipedia.org These models represent the solvent as a continuous medium with specific dielectric properties, which interacts with the solute molecule placed within a cavity. numberanalytics.comwikipedia.org This approach is crucial for obtaining realistic predictions of reaction mechanisms and energies in solution. frontiersin.org

A variety of implicit solvation models are used in computational chemistry, each with different methods for defining the solute cavity and calculating the solvation free energy. Common models include:

Polarizable Continuum Model (PCM): One of the most widely used methods, where the solute-solvent interaction is calculated based on the polarization of the dielectric continuum by the solute's charge distribution. numberanalytics.com

Conductor-like Screening Model (COSMO): This model approximates the dielectric continuum as a conductor, which simplifies calculations and can reduce errors associated with charge escaping the cavity. numberanalytics.com

Generalized Born (GB) Model: This model approximates the polar contribution to the solvation energy by summing pairwise interaction energies, and is often combined with a term for the nonpolar contribution based on the solvent-accessible surface area (SASA). nih.gov

Solvation Model based on Density (SMD): An improvement on continuum models that uses the full solute electron density to compute cavity-dispersion contributions, providing high accuracy for a wide range of solvents. wikipedia.org

In a detailed computational study on the reactivity of 6-alkoxy-4-chloro-5-nitropyrimidine, a close analogue of this compound, researchers employed the Conductor-like Polarizable Continuum Model (CPCM) . rsc.org This model was used to simulate the reaction environment of dichloromethane (B109758) (DCM) as the solvent. The calculations were performed at a standard temperature of 298.15 K and a pressure of 1 atm to accurately model the reaction conditions. rsc.org The use of the CPCM model allowed for the inclusion of solvent effects on the quantum mechanical charge density of the solute, providing crucial insights into the reaction mechanism and energy barriers in a non-polar aprotic solvent. rsc.org

Theoretical Prediction of Substituent Effects on Reactivity and Selectivity

Theoretical calculations are powerful tools for predicting how different substituents on the pyrimidine ring influence reaction outcomes, particularly reactivity and selectivity. jchemrev.com By modeling reaction pathways and calculating their corresponding energy profiles, researchers can rationalize and predict which positions on the ring are more susceptible to nucleophilic attack and which leaving groups are more likely to be displaced.

In computational studies of 4,6-disubstituted 5-nitropyrimidines, Density Functional Theory (DFT) calculations, specifically using the M06-2X functional with the 6-31G* basis set, have been effectively used to analyze substituent effects. researchgate.netchemrxiv.org This level of theory is particularly well-suited for thermodynamic and kinetic calculations. researchgate.net

ReactantNucleophileLeaving GroupCalculated ΔG‡ (kcal/mol)Reaction PathwayReference
6-methoxy-4-chloro-5-nitropyrimidineMethylamineChlorine24.3Favored researchgate.net
6-methoxy-4-chloro-5-nitropyrimidineMethylamineMethoxy30.5Disfavored researchgate.net

Table 1: Comparison of calculated free energy barriers for competing SNAr reactions on a 5-nitropyrimidine (B80762) analogue. The lower energy barrier for chlorine displacement indicates it is the preferred leaving group.

Furthermore, the nature of the activating group at the C5 position is critical. Both nitro and nitroso groups are powerful electron-withdrawing substituents that strongly activate the pyrimidine ring towards nucleophilic attack, promoting highly efficient substitutions. researchgate.netresearchgate.net Studies on related 5-nitrosopyrimidine (B66288) derivatives have shown that the nitroso group can confer potent biological activity, sometimes even greater than the corresponding nitro analogues, highlighting the significant impact of this substituent on the molecule's chemical properties.

Spectroscopic and Structural Elucidation of 4 Chloro 6 Nitrosopyrimidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of pyrimidine (B1678525) derivatives. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, as well as employing advanced two-dimensional (2D) NMR experiments, a comprehensive picture of the molecular connectivity and environment can be obtained.

Proton (¹H) NMR spectroscopy provides valuable information about the protons within a molecule. In pyrimidine derivatives, the chemical shifts of the ring protons are particularly diagnostic. For instance, in substituted pyrimidines, aromatic protons typically resonate between δ 6.5 and 9.16 ppm. researchgate.net The specific chemical shift is influenced by the nature and position of the substituents on the pyrimidine ring.

In the case of 4-chloro-6-ethoxy-5-nitropyrimidine, a related compound, the proton at the C2 position (NCHN) appears as a singlet at δ 8.61 ppm. chemrxiv.orgchemrxiv.org For 4-chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine, this proton is observed at δ 8.69 ppm. chemrxiv.org Similarly, in 4-(benzyloxy)-6-chloro-5-nitropyrimidine, the C2-H proton resonates at δ 8.64 ppm. researchgate.net The presence of electron-withdrawing groups like the nitro and chloro groups generally leads to a downfield shift of the pyrimidine ring protons.

The protons of substituent groups also provide key structural information. For example, in 4-chloro-6-ethoxy-5-nitropyrimidine, the ethoxy group protons exhibit a quartet at δ 4.60 ppm for the -OCH₂- group and a triplet at δ 1.43 ppm for the -CH₃ group, with a coupling constant (J) of 7.2 Hz. chemrxiv.orgchemrxiv.org

A comparative analysis of various pyrimidine derivatives reveals trends in proton chemical shifts. rsc.orgacs.orgmdpi.comresearchgate.net For instance, in a series of substituted pyrazolo[3,4-d]pyrimidines, the proton chemical shifts were fully assigned using 2D NMR techniques, highlighting the influence of different substituents on the electronic environment of the pyrimidine core. core.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Pyrimidine Derivatives

CompoundProtonChemical Shift (δ, ppm)
4-Chloro-6-ethoxy-5-nitropyrimidineC2-H8.61 (s)
-OCH₂-4.60 (q, J = 7.2 Hz)
-CH₃1.43 (t, J = 7.2 Hz)
4-Chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidineC2-H8.69 (s)
-OCH₂-5.16 (d, J = 2.2 Hz)
C≡CH2.6 (t, J = 2.4 Hz)
4-(Benzyloxy)-6-chloro-5-nitropyrimidineC2-H8.64 (s)
-CH₂-5.59 (s)
Ph7.34-7.41 (m)

Data sourced from various studies on substituted pyrimidines. chemrxiv.orgchemrxiv.orgresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the electronic effects of the substituents.

For 4-chloro-6-ethoxy-5-nitropyrimidine, the pyrimidine ring carbons resonate at δ 161.45, 157.64, and 151.58 ppm. chemrxiv.orgchemrxiv.org The carbon of the C-Cl bond is expected to be significantly deshielded. In general, carbons bonded to electronegative atoms like oxygen, nitrogen, and halogens appear at lower fields. For example, in C-2 and C-4 methoxy- and methylthio-substituted pyrimidines, the C-2 carbon bearing an OCH₃ group is found around 165 ppm, while the C-4 carbon with an OCH₃ or SCH₃ group is consistently observed at δ > 170 ppm. cdnsciencepub.com

The chemical shifts of the substituent carbons are also informative. In 4-chloro-6-ethoxy-5-nitropyrimidine, the ethoxy group carbons appear at δ 66.17 ppm (-OCH₂) and 14.20 ppm (-CH₃). chemrxiv.orgchemrxiv.org A study on various nitrosopyrimidines showed that the carbon chemical shifts, assigned with the help of DEPT and gHSQC experiments, are crucial for structural confirmation. conicet.gov.ar

The effect of substituents on ¹³C chemical shifts has been systematically studied for a range of pyrimidine derivatives, allowing for the prediction of chemical shifts and aiding in structural assignments. cdnsciencepub.comresearchgate.netbohrium.commdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Pyrimidine Derivatives

CompoundCarbonChemical Shift (δ, ppm)
4-Chloro-6-ethoxy-5-nitropyrimidinePyrimidine Ring161.45, 157.64, 151.58
-OCH₂-66.17
-CH₃14.20
N,N-diethyl 5-nitropyrimidine-4,6-diaminePyrimidine Ring159.59, 157.16, 112.59
-CH₂-36.38
-CH₃14.43

Data compiled from studies on substituted pyrimidines. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. nih.gov

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the molecule.

HMQC (or HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular structure and assigning quaternary carbons.

The application of these techniques has been demonstrated in the structural elucidation of various pyrimidine derivatives. nih.govnih.govrsc.org For instance, in the study of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines, unequivocal assignment of all resonances was achieved through a combination of ¹H,¹H-COSY, ¹H,¹³C HSQC, and HMBC experiments. nih.gov Similarly, for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, all ¹³C resonances were unambiguously assigned using 2D experiments. cdnsciencepub.com These methods are particularly useful for distinguishing between isomers and confirming the position of substituents on the pyrimidine ring. arkat-usa.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. rsc.orgresearchgate.netscielo.org.mxrsc.org

In the analysis of 4-chloro-6-nitrosopyrimidine and its analogues, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. researchgate.netarkat-usa.org For example, the HRMS data for N,N-diethyl 5-nitropyrimidine-4,6-diamine was used to confirm its elemental composition. researchgate.netresearchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the pyrimidine ring and the loss of substituents can help to confirm the identity and position of the functional groups. For instance, the fragmentation of this compound would likely involve the loss of the chloro and nitroso groups, as well as cleavage of the pyrimidine ring. The fragmentation pathways of related nitro- and chloro-substituted pyrimidines have been studied to understand their gas-phase chemistry. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netnih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl, C=N, N=O, and aromatic C-H and C=C vibrations.

C-Cl stretching: Typically observed in the range of 800-600 cm⁻¹. researchgate.net

N=O stretching: The nitroso group gives rise to a characteristic absorption in the region of 1600-1500 cm⁻¹. chemicalbook.compw.edu.pl

C=N and C=C stretching: The pyrimidine ring vibrations are typically observed in the 1600-1400 cm⁻¹ region. researchgate.netias.ac.in

Aromatic C-H stretching: Usually appears above 3000 cm⁻¹.

Studies on related pyrimidine derivatives have shown characteristic IR absorption bands. For example, in a series of synthesized pyrimidine derivatives, C=N stretching was observed around 1525-1575 cm⁻¹, and C-Cl stretching was found around 700 cm⁻¹. researchgate.net In the solid-state IR spectra of rotamers of non-symmetrically substituted 5-nitrosopyrimidines, significant differences were observed, particularly in the N-H vibrations. rsc.org The vibrational spectra of various substituted pyrimidines have been extensively studied to understand the influence of substituents on the ring vibrations. ias.ac.invandanapublications.comasianpubs.orgijfans.org

Table 3: Typical IR Absorption Frequencies for Functional Groups in Pyrimidine Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
C-H (aromatic)Stretching3100-3000
C=NStretching1680-1500
C=C (aromatic)Stretching1600-1450
N=OStretching1600-1500
C-ClStretching800-600

Data compiled from general IR spectroscopy principles and studies on pyrimidine derivatives. researchgate.netchemicalbook.compw.edu.plias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

For this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* and n → π* transitions associated with the pyrimidine ring and the nitroso group. The nitroso group is a known chromophore that can give rise to a weak absorption in the visible region (around 500-760 nm) due to an n → π* transition, which is sensitive to solvent polarity. kuleuven.be The π → π* transitions of the conjugated pyrimidine system would occur at shorter wavelengths in the UV region. researchgate.net

Studies on related compounds provide insights into the expected UV-Vis spectra. For 2,4-dichloropyrimidine (B19661), absorption maxima are observed in the UV region. nist.gov The UV-Vis spectrum of 2,6-diamino-4-chloropyrimidine was studied using time-dependent DFT calculations, which helped to assign the observed absorption bands to specific electronic transitions. nih.gov The effect of halogenation on the UV-Vis spectra of pyrimidines has also been investigated, showing that the halogen atom influences the electronic transitions, particularly at higher energies. rsc.org The optical properties of various pyrimidine derivatives have been studied, revealing multiple absorption maxima in their UV-Vis spectra. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been reported, the structures of several analogous pyrimidine derivatives offer significant insights into the expected molecular geometry and packing in the crystalline state.

Detailed crystallographic data has been reported for a number of substituted chloropyrimidines. For instance, the crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione reveals a monoclinic system. nih.gov In this molecule, the pyrimidine ring's conformation is influenced by intramolecular hydrogen bonds. nih.govresearchgate.net The crystal packing is characterized by the formation of dimers through N—H⋯O hydrogen bonds, which are then connected into chains. nih.gov

The analysis of co-crystals, such as 2,6-diamino-4-chloropyrimidine–succinic acid (2/1) , also provides valuable information on the hydrogen bonding capabilities of the chloropyrimidine scaffold. In this structure, the pyrimidine and succinic acid molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds, forming distinct ring motifs. iucr.org Furthermore, pairs of pyrimidine molecules are connected via N—H⋯N hydrogen bonds. iucr.org

The study of more complex systems, like N-substituted 2-amino-4-chloro-5-formylpyrimidines, shows that N—H⋯N hydrogen bonds often lead to the formation of centrosymmetric dimers, which in turn assemble into larger sheet structures. researchgate.netresearchgate.net The electronic properties of substituents, such as the nitroso group, are known to polarize the pyrimidine ring, which significantly influences the nature and extent of these hydrogen-bonding interactions. researchgate.net In a series of N⁴-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines, extensive charge-assisted hydrogen bonding was observed as a direct consequence of the polarized molecular-electronic structures. researchgate.net

The tables below present crystallographic data for selected pyrimidine analogues, offering a comparative basis for understanding the potential solid-state architecture of this compound.

Table 1: Crystallographic Data for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione nih.gov

ParameterValue
Formula C₇H₉ClN₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.2244 (4)
b (Å) 6.8288 (3)
c (Å) 11.6641 (5)
**β (°) **104.577 (2)
Volume (ų) 865.26 (6)
Z 4

Table 2: Crystallographic Data for 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1) iucr.org

ParameterValue
Formula 2(C₄H₅ClN₄)·C₄H₆O₄
Crystal System Triclinic
Space Group
a (Å) 6.9483 (5)
b (Å) 8.2199 (6)
c (Å) 8.3551 (6)
α (°) 64.935 (3)
β (°) 87.794 (3)
γ (°) 78.471 (3)
Volume (ų) 421.31 (5)
Z 1

Raman Spectroscopy (if applicable)

The Raman spectrum of the pyrimidine ring itself exhibits a number of characteristic bands. researchgate.net For instance, studies on crystalline pyrimidine have shown that intermolecular interactions, such as C–H⋯N hydrogen bonds, can cause shifts in the vibrational frequencies compared to the liquid state. researchgate.net

For substituted pyrimidines, the vibrational modes are influenced by the electronic and steric nature of the substituents. In the case of 2-amino-4-chloro-6-methylpyrimidine , the solid-phase FT-Raman and FT-IR spectra have been extensively studied and interpreted with the aid of density functional theory (DFT) calculations. ebi.ac.uk The core C-C vibrations of the pyrimidine ring are identifiable, and their positions are sensitive to the attached groups. ebi.ac.uk

The nitroso group (–N=O) has a characteristic stretching frequency that is typically observed in the range of 1500-1620 cm⁻¹. The exact position of this band is sensitive to the electronic environment and whether the nitroso group is in a monomeric or dimeric form. In related nitroso-substituted pyrimidines, this band is a prominent feature.

The C-Cl stretching vibration would also be expected in the Raman spectrum of this compound, typically appearing in the lower frequency region (below 800 cm⁻¹).

Table 3: Predicted Characteristic Raman Bands for this compound Based on Analogues

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Nitroso (N=O) Stretch 1500 - 1620Position sensitive to electronic environment and aggregation state.
Pyrimidine Ring Stretching 1300 - 1600Multiple bands corresponding to C-C and C-N stretching vibrations.
Pyrimidine Ring Breathing 980 - 1050A characteristic symmetric ring vibration.
C-Cl Stretch 600 - 800Dependent on the overall molecular structure.
Ring Deformations < 600Various in-plane and out-of-plane bending modes of the pyrimidine ring.

The analysis of the Raman spectrum of this compound, when it becomes available, will provide crucial information to complement X-ray crystallographic data, offering a more complete picture of its molecular structure and intermolecular interactions.

Synthetic Applications of 4 Chloro 6 Nitrosopyrimidine in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Polysubstituted Purine (B94841) Libraries

4-Chloro-6-nitrosopyrimidine, and its closely related 5-nitro analogue, 4,6-dichloro-5-nitropyrimidine (B16160), serve as pivotal starting materials for the combinatorial synthesis of diverse purine libraries. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. The controlled and sequential introduction of various substituents onto the pyrimidine (B1678525) ring is a key strategy for generating these libraries.

Introduction of Diverse Functionalities at Pyrimidine Ring Positions

The reactivity of the chlorine atom at the C4 and C6 positions of the pyrimidine ring, activated by the electron-withdrawing nitro or nitroso group at C5, allows for sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is the cornerstone for introducing a wide array of functionalities.

Typically, the synthesis commences with the displacement of one of the chloro groups by a primary or secondary amine. The choice of the amine introduces the first point of diversity. Subsequently, a second, different amine can be introduced at the remaining chloro position, thereby installing a second element of diversity. This stepwise approach provides a high degree of control over the substitution pattern at the C4 and C6 positions of the pyrimidine ring.

The general synthetic sequence involves:

Monoamination: Reaction of a 4,6-dihalopyrimidine with one equivalent of a primary or secondary amine (R1-NH2) to yield a 4-amino-6-chloro-pyrimidine derivative.

Diamination: Subsequent reaction with a second, different amine (R2-NH2) to afford a 4,6-diamino-5-nitropyrimidine.

This sequential amination strategy is highly effective for creating a matrix of compounds with varied substituents at the C4 and C6 positions, which are crucial for modulating the biological activity of the resulting purines.

StepReactantReagentProductPurpose
14,6-Dichloro-5-nitropyrimidine1 eq. R1-NH24-Amino(R1)-6-chloro-5-nitropyrimidineIntroduction of first diversity element at C4
24-Amino(R1)-6-chloro-5-nitropyrimidine1 eq. R2-NH24,6-Diamino(R1,R2)-5-nitropyrimidineIntroduction of second diversity element at C6

This interactive table summarizes the sequential amination strategy for introducing diversity.

Strategies for Controlled Purine Ring Formation

Following the introduction of the desired amino substituents at C4 and C6, the next critical step is the formation of the imidazole (B134444) ring to complete the purine scaffold. This is achieved through a reduction of the nitroso (or nitro) group at the C5 position to an amino group, followed by cyclization.

The reduction of the nitroso group is typically accomplished using a variety of reducing agents, with catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents like sodium dithionite (B78146) being commonly employed. This reduction yields a highly reactive 4,5,6-triaminopyrimidine intermediate.

The final cyclization step to form the purine ring is achieved by reacting the triaminopyrimidine with a one-carbon electrophile. The choice of this electrophile introduces a third point of diversity at the C8 position of the purine ring. A variety of reagents can be used for this purpose, leading to a wide range of C8-substituted purines.

Common cyclizing agents include:

Orthoesters (e.g., triethyl orthoformate): Leads to purines with a hydrogen at the C8 position.

Aldehydes: In the presence of an oxidizing agent, aldehydes yield C8-substituted purines.

Acid chlorides or anhydrides: Result in C8-substituted purines.

This systematic approach, combining sequential amination with a choice of cyclizing agents, allows for the generation of large and diverse libraries of polysubstituted purines, which are invaluable for drug discovery and chemical biology research.

StepIntermediateReagentProductPurpose
14,6-Diamino-5-nitrosopyrimidineReducing Agent (e.g., H2/Pd-C)4,5,6-TriaminopyrimidineFormation of the key cyclization precursor
24,5,6-TriaminopyrimidineCyclizing Agent (e.g., HC(OEt)3)C8-Substituted PurineCompletion of the purine ring and introduction of the third diversity element

This interactive table outlines the key steps in the controlled formation of the purine ring.

Building Block for Other Fused Heterocyclic Ring Systems

The versatility of this compound extends beyond purine synthesis. Its reactive nature makes it a suitable precursor for the construction of other important fused heterocyclic systems, such as pyrimido-diazepinones and pterin (B48896) analogs.

Synthesis of Pyrimido-Diazepinone Derivatives

Pyrimido[4,5-e] core.ac.ukchemicalbook.comdiazepines are a class of fused heterocyclic compounds with potential biological activities. The synthesis of these structures can be achieved from precursors derived from this compound. A key intermediate in this synthesis is a 6-aminopyrimidin-5-carbaldehyde or a related 5-aminomethylpyrimidine derivative.

A plausible synthetic route from a this compound derivative would involve:

Reduction of the nitroso group: Conversion of the nitroso group to an amino group to yield a 4,5-diaminopyrimidine.

Functional group manipulation at C6: Conversion of the chloro group to an amino group to give a triaminopyrimidine.

Cyclization: Reaction with a suitable three-carbon synthon to form the seven-membered diazepine (B8756704) ring.

Alternatively, the 4,5,6-triaminopyrimidine, generated as described in the purine synthesis, can react with α,β-unsaturated ketones (chalcones) to regioselectively form pyrimido[4,5-b] core.ac.ukchemicalbook.comdiazepines.

Construction of Pterin Analogs via Related Nitropyrimidines

Pteridines are another important class of bicyclic heteroaromatic compounds with significant biological roles. The synthesis of pteridine (B1203161) derivatives often employs 6-amino-5-nitrosopyrimidines as key precursors in what is known as the Timmis-Pfleiderer synthesis.

In this reaction, a 6-amino-5-nitrosopyrimidine is condensed with a compound containing an active methylene (B1212753) group, such as a ketone or a β-ketoester. The reaction proceeds through a Knoevenagel-type condensation followed by an intramolecular cyclization to form the pyrazine (B50134) ring of the pteridine system.

For example, the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with phenacylidenetriphenylphosphoranes leads to the formation of 7-substituted 1,3-dimethyllumazines, a class of pteridine derivatives. This demonstrates the utility of the 6-amino-5-nitrosopyrimidine moiety as a synthon for the construction of the pteridine ring system.

Intermediacy in the Derivatization of Biologically Relevant Scaffolds

The reactivity of this compound and its derivatives positions them as valuable intermediates for the derivatization of known biologically relevant scaffolds. The chloro group provides a handle for introducing various substituents through nucleophilic substitution, while the nitroso group can be readily converted to an amino group, which can then be further functionalized.

A significant application of chloropyrimidines is in the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors are based on a substituted pyrimidine or purine core. The ability to introduce diverse functionalities at the C4 and C6 positions of the pyrimidine ring is crucial for achieving the desired potency and selectivity.

For instance, 4-phenylamino-6-phenyl-pyrimidine is a common core structure of several important enzyme inhibitors. The key intermediate for these compounds is a 4-chloro-6-substituted phenyl pyrimidine, which can be synthesized from precursors like 4,6-dichloropyrimidine (B16783). The subsequent displacement of the remaining chlorine with an appropriate amine allows for the construction of the final inhibitor. While not a direct application of this compound, it highlights the importance of chloropyrimidines as intermediates in the synthesis of bioactive molecules. The nitroso group in the title compound offers an additional site for chemical manipulation, further expanding its potential as a versatile intermediate in drug discovery.

Utilization in Material Science for Functional Molecule Design

Currently, there is a notable lack of specific research data and scholarly publications detailing the direct utilization of this compound in the field of material science for the design of functional molecules. While the broader class of pyrimidine derivatives has been investigated for various applications in materials science, including the development of luminescent, photovoltaic, and non-linear optical materials, the specific role and synthetic applications of this compound in these areas are not well-documented in publicly available scientific literature.

The potential of pyrimidine compounds in material science often stems from their electron-deficient nature and the ability to create donor-acceptor systems, which are crucial for developing materials with interesting photophysical and electronic properties. The chloro and nitroso substituents on the pyrimidine ring of this compound could theoretically be exploited for further chemical modifications to create novel functional materials. The chlorine atom can act as a leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional moieties. The nitroso group can also participate in a range of chemical transformations.

However, without specific research findings, any discussion on the application of this compound in material science remains speculative. The design and synthesis of functional molecules for material science require detailed studies on the compound's photophysical properties, thermal stability, and electrochemical behavior, none of which are readily available for this compound in the context of materials applications.

Future research may explore the potential of this compound as a building block for functional dyes, organic semiconductors, or other advanced materials. Such studies would need to focus on synthesizing novel derivatives and thoroughly characterizing their material properties. Until such research is published, the practical application of this compound in material science for functional molecule design remains an underexplored area.

Future Directions and Emerging Research Avenues in 4 Chloro 6 Nitrosopyrimidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 4-Chloro-6-nitrosopyrimidine often relies on multi-step procedures that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more efficient and environmentally benign routes.

Recent research in pyrimidine (B1678525) synthesis has highlighted several sustainable strategies that could be adapted for this compound. These include the use of alternative, safer solvents, the development of catalytic systems to replace stoichiometric reagents, and the implementation of energy-efficient reaction conditions such as microwave-assisted synthesis. mdpi.comnih.gov For instance, the nitration of pyrimidine precursors, a key step in the synthesis of related nitro-pyrimidines, can be achieved under milder conditions using catalytic amounts of sodium nitrite (B80452), which is attributed to an initial nitrosation followed by in situ oxidation. researchgate.net This suggests a potential avenue for a more direct and sustainable nitrosation to form the target compound.

Exploration of Novel Reactivity Modes for the Chloro and Nitroso Groups

The chloro and nitroso groups of this compound are the primary handles for its chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns for these functional groups, expanding the synthetic utility of this versatile building block.

The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring and the nitroso group. While reactions with common nucleophiles are well-established, there is considerable scope for exploring reactions with more complex and diverse nucleophilic partners to generate novel libraries of substituted pyrimidines. Studies on related 4-chloropyrimidine systems have demonstrated successful substitutions with a wide range of nucleophiles, including amines, azides, and thiophenols, often under mild conditions. arkat-usa.org

The nitroso group, a unique and reactive functionality, offers a rich playground for chemical exploration. C-nitroso compounds are known to participate in a variety of transformations, including cycloaddition reactions, acting as dienophiles in Diels-Alder reactions, and undergoing ene reactions. nih.gov The exploration of these reactivity modes in the context of this compound could lead to the construction of novel and complex heterocyclic systems. Additionally, the nitroso group can be reduced to an amino group or oxidized to a nitro group, providing further avenues for functional group interconversion.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation, and the chemistry of this compound is well-suited for integration with these modern technologies. Flow chemistry, in particular, offers numerous advantages for the synthesis and manipulation of this compound.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, especially when dealing with potentially hazardous intermediates. nih.govd-nb.info The synthesis of pyrimidine derivatives has been successfully demonstrated in flow, showcasing the potential for rapid and efficient production. nih.gov A continuous-flow approach to the synthesis of this compound could enable on-demand production and facilitate the telescoping of multi-step sequences without the need for isolating intermediates. nih.gov

Furthermore, the integration of this compound chemistry with automated synthesis platforms can accelerate the discovery of new derivatives with desired properties. youtube.com These platforms can perform high-throughput screening of reaction conditions and systematically explore a wide range of reactants, leading to the rapid generation of compound libraries for biological screening or materials science applications.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for both fundamental research and practical applications. Advanced spectroscopic techniques will play a pivotal role in providing detailed structural insights.

While standard techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used, more advanced methods can offer deeper structural elucidation. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals, especially in complex derivatives. PubChem, a comprehensive chemical database, often provides spectral information, including NMR data, for a vast number of compounds, which can serve as a valuable reference. chemicalbook.com

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, can provide valuable information about the bonding and functional groups present in the molecule. The characteristic stretching frequency of the N=O bond in the nitroso group, typically observed in the range of 1500-1600 cm-1, can be a useful diagnostic tool. wisc.edu Coupling experimental spectroscopic data with computational predictions can provide a powerful approach for structural verification and for understanding the electronic properties of the molecule.

Synergistic Application of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies is becoming increasingly important in modern chemical research. For this compound, this integrated approach can provide a deeper understanding of its reactivity, guide the design of new synthetic routes, and predict the properties of its derivatives.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound, providing insights into its reactivity and the regioselectivity of its reactions. chemrxiv.org For example, computational studies on related nitro-activated pyrimidines have been used to explain the preference for nucleophilic attack at specific positions on the pyrimidine ring. chemrxiv.org Such theoretical investigations can help in predicting the outcome of unknown reactions and in designing experiments more efficiently.

Molecular modeling can also be used to study the interactions of this compound derivatives with biological targets, aiding in the design of new drug candidates. nih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new molecules based on the this compound scaffold. This synergistic approach will be instrumental in unlocking the full potential of this versatile compound in various fields of science.

Q & A

Q. What safety protocols are critical when handling 4-Chloro-6-nitrosopyrimidine in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood or glovebox to prevent inhalation of volatile byproducts. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Cross-contamination can be minimized using filtered pipette tips and dedicated labware .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are standard for identifying functional groups (e.g., nitroso and chloro moieties). Computational pre-optimization using B3LYP/6-311++G** or cc-pVTZ basis sets enhances spectral interpretation. Nuclear magnetic resonance (NMR) with deuterated solvents (e.g., DMSO-d6) resolves structural ambiguities, while mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the study of this compound’s electronic properties?

  • Methodological Answer : Hybrid functionals like B3LYP or Becke’s 1993 exchange-correction model (incorporating exact exchange terms) are critical for accurate thermochemical predictions. For nitroso group interactions, long-range corrections (e.g., ωB97X-D) improve van der Waals and dipole moment modeling. Benchmarking against experimental UV-Vis spectra validates computational electronic transitions .

Q. How should contradictions between experimental and computational reactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from incomplete basis sets or solvent effects. To reconcile:
  • Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity.
  • Include implicit solvation models (e.g., PCM or SMD) in DFT simulations.
  • Validate with kinetic studies (e.g., stopped-flow spectroscopy) to confirm reaction pathways.
    Systematic error analysis (e.g., mean absolute deviation calculations) quantifies methodological limitations .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use SHELXL’s latest features (e.g., TWIN/BASF commands) to refine disordered nitroso or chloro groups. High-resolution X-ray data (≤ 0.8 Å) paired with Hirshfeld surface analysis clarifies intermolecular interactions. For dynamic disorder, apply restraints to thermal parameters and validate via R-factor convergence (< 5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.